molecular formula C20H18BrNO3 B2424765 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide CAS No. 1351597-98-2

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide

Cat. No. B2424765
CAS RN: 1351597-98-2
M. Wt: 400.272
InChI Key: OQDFIRHDRVLQEO-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide, also known as BNE, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization of Analogues for Imaging Agents

Research has explored the synthesis and characterization of iodobenzamide analogues, including those with fused ring systems like naphthalene, which are potential D-2 dopamine receptor imaging agents. These compounds, synthesized and radiolabeled, demonstrated specific binding to rat striatal tissue, indicating their potential in imaging central nervous system D-2 dopamine receptors (R. Murphy et al., 1990).

Green Chemical Methods for Phenol Regeneration

Another study utilized the high nucleophilicity of bromide ions in ionic liquids for the cleavage of ethers, demonstrating a green chemical protocol for regenerating phenols from aryl alkyl ethers. This approach highlights the potential of using environmentally friendly methods in synthesizing and manipulating compounds like 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide for various applications, including pharmaceuticals and materials science (Shanthaveerappa K. Boovanahalli et al., 2004).

Antimicrobial Activity and QSAR Analysis

Research into substituted naphthalen-1-yl-acetic acid hydrazides has demonstrated antimicrobial activity, particularly when compounds possess specific substituents like o-bromo, methoxy, and hydroxy. QSAR (Quantitative Structure-Activity Relationship) analysis further revealed the importance of partition coefficients and molecular connectivity indices in describing antimicrobial activity, suggesting potential applications of related compounds in developing new antimicrobial agents (R. Narang et al., 2013).

properties

IUPAC Name

2-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c1-25-14-9-10-18(21)17(11-14)20(24)22-12-19(23)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,19,23H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDFIRHDRVLQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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